2-(3-Methylpyrazin-2-yl)acetonitrile
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Overview
Description
2-(3-Methylpyrazin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a pyrazine ring substituted with a methyl group at the third position and an acetonitrile group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyrazin-2-yl)acetonitrile typically involves the reaction of 3-methylpyrazine with acetonitrile in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where 3-methylpyrazine is treated with sodium cyanide in the presence of a phase transfer catalyst to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyrazin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium cyanide or other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylpyrazin-2-yl)acetonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyrazin-2-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylpyrazin-2-yl)ethanol
- 2-(3-Methylpyrazin-2-yl)amine
- 2-(3-Methylpyrazin-2-yl)propanoic acid
Uniqueness
2-(3-Methylpyrazin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the nitrile group allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(3-methylpyrazin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-7(2-3-8)10-5-4-9-6/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREORYDCTFSZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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